![molecular formula C6H14ClNOSi B11909541 3-[(Chloromethyl)(dimethyl)silyl]propanamide CAS No. 19182-75-3](/img/structure/B11909541.png)
3-[(Chloromethyl)(dimethyl)silyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Chloromethyl)(dimethyl)silyl]propanamide is an organosilicon compound with the molecular formula C6H14ClNOSi . This compound is characterized by the presence of a chloromethyl group, a dimethylsilyl group, and a propanamide moiety. It is used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chloromethyl)(dimethyl)silyl]propanamide typically involves the reaction of 3-aminopropanoic acid with chloromethyl(dimethyl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Chloromethyl)(dimethyl)silyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the silicon and nitrogen atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of silanols or other oxidized silicon-containing compounds.
Reduction Products: Reduction can result in the formation of amines or other reduced nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
3-[(Chloromethyl)(dimethyl)silyl]propanamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[(Chloromethyl)(dimethyl)silyl]propanamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the dimethylsilyl group can participate in silicon-based reactions. The amide moiety provides additional reactivity, allowing the compound to interact with a wide range of molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Chloromethyl)(dimethyl)silyl]propanoic acid
- 3-[(Chloromethyl)(dimethyl)silyl]propanol
- 3-[(Chloromethyl)(dimethyl)silyl]propylamine
Uniqueness
3-[(Chloromethyl)(dimethyl)silyl]propanamide is unique due to its combination of a chloromethyl group, a dimethylsilyl group, and an amide moiety. This combination provides a distinct set of reactivity and properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
19182-75-3 |
|---|---|
Molekularformel |
C6H14ClNOSi |
Molekulargewicht |
179.72 g/mol |
IUPAC-Name |
3-[chloromethyl(dimethyl)silyl]propanamide |
InChI |
InChI=1S/C6H14ClNOSi/c1-10(2,5-7)4-3-6(8)9/h3-5H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
RWBNDSJMWUOXSR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC(=O)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



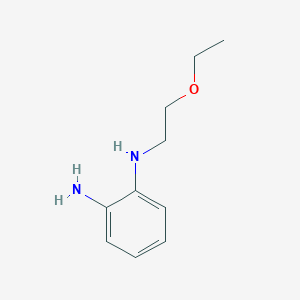

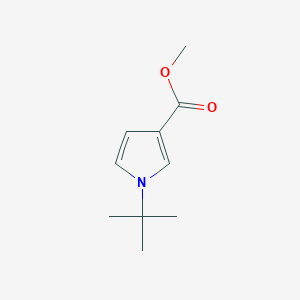
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)

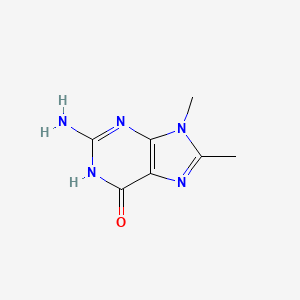
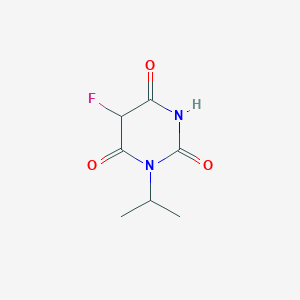


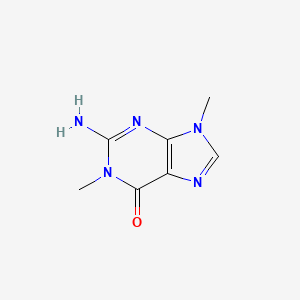


![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
